molecular formula C22H14 B8619262 1-Phenylpyrene CAS No. 5101-27-9

1-Phenylpyrene

Cat. No. B8619262
Key on ui cas rn: 5101-27-9
M. Wt: 278.3 g/mol
InChI Key: QRVQUBKLRBKFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940409B2

Procedure details

1-bromopyrene (2 g, 7.11 mmol) and phenylboronic acid (1.40 g, 14.30 mmol) were put into a 2-neck round bottom flask filled with 80 ml of anhydrous tetrahydrofuran and stirred. Tetrakis(triphenylphosphine) palladium (0.41 g, 5 mol %), 20 g of potassium carbonate and 80 ml of distilled water were added into the same flask, which was then subjected to reflux at a temperature of 100° C. for 24 hours. After completion of the reaction, the tetrahydrofuran was removed and thusly generated solid was filtered. The filtered solid was recrystallized by dichloromethane and ethanol, thereby synthesizing 1-phenylpyrene (1.84 g, 93%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0.41 g
Type
catalyst
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:15]2[C:16]3=[C:17]4[C:12](=[CH:13][CH:14]=2)[CH:11]=[CH:10][CH:9]=[C:8]4[CH:7]=[CH:6][C:5]3=[CH:4][CH:3]=1.[C:18]1(B(O)O)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.O1CCCC1.C(=O)([O-])[O-].[K+].[K+]>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>[C:18]1([C:9]2[C:8]3[C:17]4=[C:16]5[C:5](=[CH:6][CH:7]=3)[CH:4]=[CH:3][CH:2]=[C:15]5[CH:14]=[CH:13][C:12]4=[CH:11][CH:10]=2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
Name
Quantity
1.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.41 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was removed
FILTRATION
Type
FILTRATION
Details
thusly generated solid was filtered
CUSTOM
Type
CUSTOM
Details
The filtered solid was recrystallized by dichloromethane and ethanol
CUSTOM
Type
CUSTOM
Details
synthesizing 1-phenylpyrene (1.84 g, 93%)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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